molecular formula C24H26ClN3O2S B6516280 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899904-73-5

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6516280
CAS No.: 899904-73-5
M. Wt: 456.0 g/mol
InChI Key: OQZZIRHZNBVAMS-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a diazaspiro[4.6]undeca-1,3-diene core, a 4-chlorophenyl substituent, and a sulfanyl-linked acetamide group with a 4-methoxyphenyl terminal.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)16-31-23-22(17-6-8-18(25)9-7-17)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZZIRHZNBVAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications: Chlorophenyl vs. Dichlorophenyl Analogs

A closely related compound, 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (), differs only in the substitution pattern of the chlorophenyl group (3,4-dichloro vs. 4-chloro). Key differences include:

Property Target Compound (4-Cl) Dichloro Analog (3,4-Cl₂)
Molecular Formula C₂₃H₂₃ClN₃O₂S C₂₄H₂₅Cl₂N₃O₂S
Average Mass (Da) ~464.97* 490.443
Halogen Impact Moderate electron-withdrawing (mono-Cl) Enhanced electron withdrawal (di-Cl)
LogP (Predicted) ~3.5 ~4.2

The dichloro analog’s increased mass and lipophilicity (LogP) may enhance membrane permeability but reduce aqueous solubility. The electron-withdrawing effect of dual Cl substituents could also influence binding interactions in biological targets, such as kinase inhibition or antimicrobial activity .

Sulfanyl vs. Sulfonamide Linkages

N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide () replaces the diazaspiro-sulfanyl group with a sulfonamide bridge. Key contrasts:

Feature Target Compound (Sulfanyl) Sulfonamide Analog
Linkage Type Thioether (C–S–C) Sulfonamide (SO₂–N–)
Hydrogen Bonding Capacity Low (S atom) High (SO₂ and NH groups)
Stability Prone to oxidation More stable to hydrolysis

However, the sulfanyl group in the target compound may offer greater metabolic resistance compared to sulfonamides, which are often susceptible to enzymatic cleavage .

Substituent Effects on Bioactivity

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares the 4-methoxyphenylacetamide moiety but lacks the spirocyclic core. It demonstrated antimicrobial activity, attributed to the amide group’s role in disrupting microbial cell walls. Comparatively, the target compound’s diazaspiro system may confer selectivity toward eukaryotic targets (e.g., kinases or GPCRs) due to steric and electronic complementarity .

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